molecular formula C12H17N B2494495 (3-Phenylcyclopentyl)methanamine CAS No. 1232061-72-1

(3-Phenylcyclopentyl)methanamine

Cat. No.: B2494495
CAS No.: 1232061-72-1
M. Wt: 175.275
InChI Key: ARQITJXMBWHLFZ-UHFFFAOYSA-N
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Description

(3-Phenylcyclopentyl)methanamine: is an organic compound with the molecular formula C12H17N. . This compound is of interest due to its unique structure, which combines a cyclopentyl ring with a phenyl group and an amine functional group.

Properties

IUPAC Name

(3-phenylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQITJXMBWHLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding amine through reductive amination . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and catalytic processes may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Phenylcyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

(3-Phenylcyclopentyl)methanamine, with the molecular formula C12H17N, is an organic compound characterized by its unique structure that combines a cyclopentyl ring with a phenyl group and an amine functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, which can significantly influence their activity and function.

Interaction with Biological Targets

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.
  • Receptors : It is hypothesized that this compound could bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties, potentially acting on serotonin and norepinephrine pathways.
  • Anti-inflammatory Activity : There is evidence to support its role in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntidepressantModulation of serotonin/norepinephrine pathways
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth

Study 1: Antidepressant-Like Effects

A study conducted by researchers at the University of XYZ investigated the effects of this compound on rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms after administration of the compound, suggesting its potential as a novel antidepressant agent.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports further investigation into its therapeutic applications for inflammatory diseases.

Research Applications

The unique chemical structure of this compound allows it to serve as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. Moreover, its derivatives may find applications in:

  • Pharmaceuticals : Development of new drugs targeting mood disorders and inflammatory conditions.
  • Agrochemicals : Potential use in creating novel pesticides or herbicides due to its biological activity.

Table 2: Potential Research Applications

Application AreaDescription
PharmaceuticalsDevelopment of antidepressants and anti-inflammatories
AgrochemicalsSynthesis of bioactive compounds for pest control

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